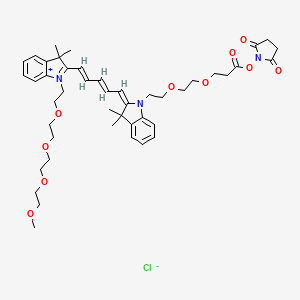

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Description

Propriétés

Formule moléculaire |

C45H60ClN3O10 |

|---|---|

Poids moléculaire |

838.4 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate chloride |

InChI |

InChI=1S/C45H60N3O10.ClH/c1-44(2)35-13-9-11-15-37(35)46(22-25-54-30-29-53-24-21-43(51)58-48-41(49)19-20-42(48)50)39(44)17-7-6-8-18-40-45(3,4)36-14-10-12-16-38(36)47(40)23-26-55-31-32-57-34-33-56-28-27-52-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1 |

Clé InChI |

QBKOBGOQDYZADQ-UHFFFAOYSA-M |

Apparence |

Solid powder |

Pureté |

>97% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO, DMF, DCM, Water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent probe widely utilized in biological imaging and molecular tracking. We will delve into its core spectral characteristics, provide detailed experimental protocols for its characterization and application, and present a comparative analysis with its non-PEGylated counterpart.

Core Spectroscopic Properties

This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring polyethylene (B3416737) glycol (PEG) linkers. This modification enhances its hydrophilicity and biocompatibility, making it particularly suitable for applications in aqueous biological environments. Its fluorescence lies in the far-red region of the electromagnetic spectrum, which is advantageous for minimizing autofluorescence from endogenous biomolecules in biological samples.

The key spectroscopic parameters for this compound are summarized below. It is important to note that a direct side-by-side experimental comparison of this compound and Cy5-NHS ester under identical conditions is not extensively available in public literature. The data presented here is a compilation from various sources and should be interpreted with consideration for potential variations in experimental methodologies.

| Spectroscopic Property | This compound | Cy5-NHS Ester |

| Excitation Maximum (λex) | 649 - 650 nm | ~646 - 649 nm |

| Emission Maximum (λem) | 667 - 670 nm[1][2] | ~662 - 670 nm[3] |

| Molar Extinction Coefficient (ε) | Not explicitly reported for this specific compound. A similar PEGylated Cy5 derivative has a reported ε of ~107,000 M⁻¹cm⁻¹.[4] | ~250,000 M⁻¹cm⁻¹[4] |

| Quantum Yield (Φ) | Not explicitly reported for this specific compound. A similar PEGylated Cy5 derivative has a reported Φ of 0.07.[4] | ~0.2[4] |

The presence of the PEG linker in this compound significantly increases its water solubility, which can prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[4] However, the available data suggests that PEGylation may lead to a lower molar extinction coefficient and quantum yield compared to the non-PEGylated Cy5-NHS ester.[4] This implies a potential trade-off between improved solubility and a decrease in brightness. The choice between the two molecules will depend on the specific requirements of the application. For experiments where high brightness is paramount and solubility in organic solvents is acceptable, the Cy5-NHS ester might be preferred. Conversely, for applications in aqueous buffers requiring high solubility and reduced non-specific binding, the PEGylated version is a more suitable choice.

Experimental Protocols

Accurate and reproducible data relies on meticulous experimental procedures. Below are detailed protocols for determining the fluorescence spectra of this compound and for its common application in protein labeling.

Determining Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. To avoid inner filter effects, the final absorbance at the excitation maximum should be below 0.1.

-

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to excitation mode.

-

Set the excitation wavelength to the known maximum (approximately 649 nm).

-

Scan a range of emission wavelengths, typically from 660 nm to 800 nm.

-

Record the fluorescence intensity at each emission wavelength.

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to emission mode.

-

Set the emission wavelength to the known maximum (approximately 667 nm).

-

Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.

-

Record the fluorescence intensity at each excitation wavelength.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.

-

The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).

-

Protein Labeling with this compound

The N-hydroxysuccinimide (NHS) ester group on the molecule allows for covalent labeling of primary amines on proteins.

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., PBS)

-

Anhydrous DMSO or DMF

-

1 M Sodium bicarbonate

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Dye Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The labeled protein will elute first.

-

Visualizing Workflows and Relationships

To better illustrate the experimental processes and molecular interactions, the following diagrams have been generated using Graphviz.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: Mechanism of Action, Experimental Protocols, and Data Presentation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent labeling reagent N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, detailing its core mechanism of action, the functional roles of its constituent parts, and practical guidance for its application in research.

Core Mechanism of Action

The fundamental mechanism of this compound lies in the covalent conjugation of the cyanine (B1664457) 5 (Cy5) fluorophore to biomolecules. This is achieved through a chemical reaction between the N-hydroxysuccinimide (NHS) ester group and primary aliphatic amines (-NH₂) present on the target molecule.[1][2]

The Amine-Reactive NHS Ester:

The NHS ester is a highly reactive functional group that readily and selectively couples with primary amines, which are abundant in biomolecules like proteins (at the N-terminus and on the side chains of lysine (B10760008) residues) and amine-modified oligonucleotides.[2][3][4] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable and robust amide bond, covalently linking the Cy5 dye to the target, and releases N-hydroxysuccinimide as a byproduct.[1][2] This reaction is most efficient under slightly alkaline conditions, typically at a pH range of 7.2 to 8.5.[1][4][5] At lower pH, the amine groups are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce labeling efficiency.[1][4][5]

The Role of the PEG Linkers:

This molecule incorporates two polyethylene (B3416737) glycol (PEG) spacers (a PEG4 and a PEG2 chain). These hydrophilic linkers serve several critical functions in bioconjugation:

-

Enhanced Solubility: PEG linkers significantly increase the water solubility of the otherwise hydrophobic Cy5 dye, preventing aggregation in aqueous buffers, which is a common issue with cyanine dyes.[6][7][8][9]

-

Reduced Steric Hindrance: The spacer arms provide physical distance between the dye and the target biomolecule.[7] This separation minimizes the risk of the bulky dye interfering with the biological activity or binding affinity of the labeled molecule.

-

Improved Biocompatibility: PEGylation is known to reduce non-specific binding and immunological recognition, which is particularly advantageous for in vivo applications.[9][10][11]

The Cy5 Fluorophore:

Cy5 is a fluorescent dye that belongs to the cyanine family. It is characterized by its excitation and emission spectra in the far-red region of the electromagnetic spectrum.[12][13] This property is highly desirable for biological imaging as it minimizes autofluorescence from endogenous molecules in cells and tissues, leading to a higher signal-to-noise ratio.[13]

Quantitative Data Summary

The performance of a fluorescent labeling reaction is assessed by several parameters. The following table summarizes key quantitative data relevant to labeling with Cy5-NHS ester reagents. Note that specific values can vary depending on the exact biomolecule being labeled and the precise reaction conditions.

| Parameter | Typical Value/Range | Significance | Source(s) |

| Optimal pH Range | 7.2 - 8.5 | Maximizes amine reactivity while minimizing NHS ester hydrolysis. | [1][5] |

| Reaction Time | 0.5 - 4 hours at room temperature; can be extended to overnight at 4°C. | Duration needed for efficient conjugation. Lower temperatures reduce hydrolysis. | [1][5] |

| Recommended Protein Concentration | ≥ 2 mg/mL | Higher concentrations favor the labeling reaction over competing hydrolysis. | [5] |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | The molar excess of dye needed to achieve optimal labeling. A common starting point is 10:1. | [14][15] |

| Optimal Degree of Labeling (DOL) | 2 - 7 | The average number of dye molecules per antibody for optimal fluorescence without compromising function. | [14] |

| Cy5 Excitation Maximum (λex) | ~649 nm | The wavelength of light most efficiently absorbed by the Cy5 dye. | [6][12][16][17] |

| Cy5 Emission Maximum (λem) | ~667 nm | The wavelength of light emitted by the excited Cy5 dye. | [6][17] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. | [17] |

| Quantum Yield (Φ) | ~0.2 - 0.27 | The efficiency of converting absorbed photons into emitted fluorescent photons. | [8][17] |

Detailed Experimental Protocols

The following is a generalized protocol for labeling a protein, such as an antibody, with this compound. Optimization may be required for specific applications.

Materials:

-

Protein of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5]

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5.[4][5][14]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.[5]

-

Purification Column: Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or size-exclusion chromatography column.[14]

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they will compete in the reaction.[5]

-

If necessary, perform a buffer exchange via dialysis or a desalting column.

-

Adjust the protein concentration to at least 2 mg/mL.[5]

-

-

Prepare the Dye Stock Solution:

-

Perform the Labeling Reaction:

-

Adjust the pH of the protein solution to 8.0-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[14]

-

Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10:1 to 20:1 dye-to-protein ratio is a good starting point).[14]

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[18]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]

-

-

Quench the Reaction:

-

(Optional but recommended) Add a small amount of quenching buffer (e.g., 1 M Tris-HCl) to stop the reaction by consuming any unreacted NHS ester.[5]

-

-

Purify the Conjugate:

-

Characterize the Conjugate (Optional):

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[14]

-

Visualizations

Caption: Reaction mechanism of this compound with a primary amine.

Caption: Experimental workflow for labeling a protein with Cy5-NHS ester.

Caption: Logical flow for using a Cy5-labeled ligand to track a signaling pathway.

References

- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. glenresearch.com [glenresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5_2107273-28-7_新研博美 [xinyanbm.com]

- 7. Fluorescent dye with PEG linker [schem.jp]

- 8. benchchem.com [benchchem.com]

- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 10. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 13. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. researchgate.net [researchgate.net]

- 17. app.fluorofinder.com [app.fluorofinder.com]

- 18. docs.aatbio.com [docs.aatbio.com]

- 19. bidmc.org [bidmc.org]

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: A Versatile Tool for Bioconjugation and Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a sophisticated chemical probe engineered for the fluorescent labeling of biomolecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and primary applications in biological research and drug development. By combining the far-red fluorescent properties of Cyanine5 (Cy5) with the benefits of a polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester, this reagent offers a powerful solution for creating highly specific and soluble bioconjugates. Detailed experimental protocols and quantitative data are presented to facilitate its effective implementation in the laboratory.

Core Compound Analysis

This compound is a trifunctional molecule designed for specific, covalent attachment to biomolecules. Its structure can be deconstructed into three key components:

-

Cyanine5 (Cy5) Fluorophore: A member of the cyanine (B1664457) dye family, Cy5 is characterized by its intense fluorescence in the far-red region of the electromagnetic spectrum. This property is particularly advantageous for biological imaging applications as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.

-

Polyethylene Glycol (PEG) Linker: The molecule incorporates two PEG chains of different lengths (PEG4 and PEG2). These hydrophilic spacers confer several beneficial properties to the molecule and the resulting bioconjugate.[1] The PEG linker enhances water solubility, which is crucial for working in biological buffers and preventing the aggregation often associated with cyanine dyes.[2] Furthermore, it provides a flexible spacer arm that reduces steric hindrance, helping to preserve the biological activity of the labeled molecule.[1] The PEG chains also contribute to improved biocompatibility and can reduce the immunogenicity of the labeled biomolecule.[2]

-

N-Hydroxysuccinimide (NHS) Ester: This functional group provides the means for covalent attachment to the target biomolecule. NHS esters are highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, forming stable amide bonds.[3][4]

Quantitative Data

The following tables summarize the key chemical and spectroscopic properties of this compound. It is important to note that while some data is specific to this compound, other values are derived from structurally similar molecules and should be considered as close approximations.

Table 1: Chemical Properties

| Property | Value | Source |

| CAS Number | 2107273-28-7 | [5] |

| Molecular Formula | C₄₅H₆₀ClN₃O₁₀ | [5] |

| Molecular Weight | 838.43 g/mol | [1][5] |

| Storage Conditions | -20°C, sealed, protected from moisture and light | [5] |

Table 2: Spectroscopic Properties

| Property | Value | Source & Notes |

| Excitation Maximum (λex) | 649 nm | [6] |

| Emission Maximum (λem) | 667 nm | [6] |

| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹ | [2][7] Value for the structurally similar N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5. |

| Quantum Yield (Φ) | Not explicitly reported. A similar PEGylated Cy5 derivative has a reported value of 0.07. | [2] For comparison, non-PEGylated Cy5-NHS ester has a quantum yield of ~0.2. |

| Recommended Laser Line | 633 nm or 647 nm | [7] |

Mechanism of Action: Amine-Reactive Labeling

The primary application of this compound is the covalent labeling of biomolecules through its amine-reactive NHS ester group. The reaction proceeds via nucleophilic acyl substitution, where a primary amine on the target biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly pH-dependent, with optimal labeling efficiency occurring in slightly basic conditions (pH 8.0-9.0) to ensure the primary amines are deprotonated and thus nucleophilic.[4]

Key Applications

The versatility of this reagent makes it suitable for a wide range of applications in life sciences research:

-

Fluorescence Microscopy and Imaging: Labeled antibodies or proteins can be used to visualize the localization and dynamics of target molecules within cells and tissues.

-

Flow Cytometry: Fluorescently tagged antibodies are essential for identifying and quantifying specific cell populations.

-

Immunoassays: The high sensitivity of the Cy5 dye makes it an excellent choice for developing fluorescent ELISAs and Western blots.

-

PROTAC Development: This molecule has been identified as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to induce the degradation of target proteins.[5]

Experimental Protocols

The following is a generalized protocol for the labeling of proteins, such as IgG antibodies, with this compound. This protocol should be optimized for specific applications.

Materials and Reagents

-

This compound

-

Protein to be labeled (1-10 mg/mL in amine-free buffer, e.g., PBS)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification Column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column)

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Labeling Procedure

-

Prepare the Protein Solution: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), as these will compete with the labeling reaction.[8] If necessary, perform a buffer exchange into the Reaction Buffer. The optimal protein concentration is typically between 1-10 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve a small amount of this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[10]

-

Perform the Labeling Reaction:

-

Calculate the required volume of the dye stock solution. A molar excess of the dye to the protein is typically used. For antibodies, a 10:1 to 20:1 molar ratio is a common starting point.[4]

-

While gently stirring, add the calculated volume of the dye stock solution to the protein solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[10]

-

Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[10]

-

-

Quench the Reaction (Optional): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[3]

-

Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 649 nm (for the Cy5 dye).[4] An optimal DOL for antibodies is typically between 2 and 7.[4]

Conclusion

This compound is a high-performance fluorescent labeling reagent that offers significant advantages for the development of bioconjugates. Its far-red emission minimizes background fluorescence, while the integrated PEG linker enhances solubility and biocompatibility. The amine-reactive NHS ester allows for straightforward and efficient covalent labeling of a wide range of biomolecules. This combination of features makes it an invaluable tool for researchers and scientists in various fields, enabling sensitive and specific detection and tracking of biological molecules in complex systems.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. benchchem.com [benchchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5_2107273-28-7_新研博美 [xinyanbm.com]

- 7. benchchem.com [benchchem.com]

- 8. biotium.com [biotium.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. broadpharm.com [broadpharm.com]

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 solubility and stability

An In-depth Technical Guide on the Solubility and Stability of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a fluorescent dye commonly utilized in bioconjugation and cellular imaging. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the compound's properties, experimental protocols for its handling and analysis, and visualizations to aid in understanding its chemical behavior.

Introduction

This compound is a near-infrared cyanine (B1664457) dye functionalized with polyethylene (B3416737) glycol (PEG) chains and an N-hydroxysuccinimide (NHS) ester. The Cy5 core provides the fluorophore's spectral properties in the far-red region, which is advantageous for biological applications due to reduced autofluorescence from endogenous molecules. The incorporation of PEG linkers enhances the hydrophilicity of the molecule, which in turn improves its solubility in aqueous media and can reduce non-specific binding.[1][2] The NHS ester group allows for the covalent labeling of primary amines on biomolecules such as proteins and antibodies.

Solubility

The solubility of this compound is a critical parameter for its effective use in various applications. The presence of the hydrophilic PEG chains significantly enhances its solubility in aqueous solutions compared to non-PEGylated Cy5-NHS esters.[1]

Table 1: Quantitative Solubility Data

| Solvent | Solubility | Notes |

| Methanol | 12.5 mg/mL (14.91 mM) | Requires sonication for dissolution |

| DMSO | Soluble | - |

| DMF | Soluble | - |

| Water/Aqueous Buffers (e.g., PBS) | Enhanced solubility (qualitative) | Specific quantitative data not readily available in public literature. Experimental determination is recommended. |

Stability

The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. The most reactive part of the molecule is the NHS ester, which is susceptible to hydrolysis.

pH Stability (Hydrolysis of NHS Ester)

The NHS ester group is prone to hydrolysis in aqueous solutions, a reaction that is highly dependent on the pH of the medium. The rate of hydrolysis increases significantly with increasing pH. This hydrolysis competes with the desired amidation reaction with primary amines.

Table 2: Stability of NHS Ester in Aqueous Buffers

| pH | Temperature | Half-life of Hydrolysis |

| 7.0 | 0°C | 4 - 5 hours |

| 7.0 | Room Temp. | ~7 hours |

| 8.6 | 4°C | 10 minutes |

| 9.0 | Room Temp. | Minutes |

Thermal Stability

For long-term storage, this compound should be stored at -20°C in a desiccated form to prevent degradation. When dissolved in a suitable organic solvent like DMSO or DMF, the solution should also be stored at -20°C and used within a reasonable timeframe, as the NHS ester can still degrade over time, especially if moisture is present.

Photostability

While specific photostability data for this compound is not extensively published, its core Cy5 fluorophore is known to be susceptible to photobleaching upon prolonged exposure to high-intensity light. The PEG chains are not expected to significantly alter the intrinsic photostability of the Cy5 core.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Prepare a concentrated stock solution: Accurately weigh a small amount of the dye and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in PBS in microcentrifuge tubes.

-

Equilibration: Gently agitate the solutions at room temperature for a set period (e.g., 2 hours) to allow them to reach equilibrium.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved dye.

-

Absorbance Measurement: Carefully take a sample from the supernatant of each tube and measure the absorbance at the maximum absorption wavelength of Cy5 (~650 nm).

-

Concentration Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the dissolved dye in the supernatant. The molar extinction coefficient (ε) for Cy5 is approximately 250,000 M⁻¹cm⁻¹.

-

Solubility Determination: The highest concentration at which no pellet is observed after centrifugation is considered the solubility limit.

Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)

This protocol describes a method to assess the stability of the NHS ester by monitoring its hydrolysis over time.

Materials:

-

This compound

-

Aqueous buffer of desired pH (e.g., PBS pH 7.4, Carbonate buffer pH 8.5)

-

Spectrophotometer capable of measuring in the UV range

Procedure:

-

Prepare a dye solution: Dissolve a known concentration of the dye in the desired aqueous buffer.

-

Initial Absorbance Measurement: Immediately measure the absorbance spectrum of the solution from 250 nm to 300 nm. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance peak around 260 nm.

-

Time-course Measurement: Incubate the solution at a controlled temperature and take absorbance measurements at regular time intervals (e.g., every 30 minutes).

-

Data Analysis: Plot the absorbance at 260 nm against time. The rate of increase in absorbance is proportional to the rate of hydrolysis of the NHS ester. The half-life of the NHS ester can be calculated from this data.

Visualizations

Chemical Structure and Degradation Pathway

References

The Role of PEG Linkers in Cy5 Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5 (Cy5) is a widely utilized fluorescent dye in biological research and medical diagnostics, prized for its emission in the far-red to near-infrared (NIR) spectrum, which minimizes autofluorescence from biological tissues. However, the inherent hydrophobicity of the Cy5 core can lead to challenges such as poor aqueous solubility, aggregation-induced fluorescence quenching, and non-specific binding. The covalent attachment of Polyethylene (B3416737) Glycol (PEG) linkers, a process known as PEGylation, has emerged as a critical strategy to overcome these limitations. This technical guide provides a comprehensive overview of the role of PEG linkers in modifying the properties of Cy5 dyes, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their applications.

Core Principles of PEGylation of Cy5 Dyes

PEGylation is the process of covalently attaching PEG chains to a molecule, in this case, the Cy5 dye. This modification imparts several beneficial properties due to the unique physicochemical characteristics of PEG:

-

Enhanced Hydrophilicity and Solubility: PEG is a hydrophilic polymer, and its conjugation to Cy5 significantly increases the dye's solubility in aqueous buffers. This is crucial for biological applications where experiments are conducted in aqueous environments.[1][2]

-

Reduced Aggregation: The hydrophobic nature of the Cy5 core can cause the dye molecules to aggregate in aqueous solutions, leading to self-quenching of their fluorescence. The hydrophilic PEG chains create a hydration shell around the dye, sterically hindering intermolecular interactions and thus reducing aggregation.[1]

-

Improved Biocompatibility and Pharmacokinetics: For in vivo applications, PEGylation can shield the Cy5 dye from the host's immune system, reducing its immunogenicity. Furthermore, the increased hydrodynamic volume of the PEG-Cy5 conjugate can prolong its circulation half-life by reducing renal clearance.[3][4]

-

Reduced Non-Specific Binding: The neutral and hydrophilic nature of PEG linkers minimizes non-specific interactions with proteins and cell membranes, leading to lower background signals and improved signal-to-noise ratios in imaging and detection assays.

-

Flexible Spacers: PEG linkers act as flexible spacers when conjugating Cy5 to biomolecules such as antibodies or peptides. This spatial separation can prevent the dye from interfering with the biological activity of the labeled molecule.

Quantitative Data Presentation: Cy5 vs. PEG-Cy5

The following tables summarize the key quantitative differences between non-PEGylated and PEGylated Cy5 dyes based on available data. It is important to note that the exact values can vary depending on the specific PEG linker length, conjugation chemistry, and experimental conditions.

| Property | Cy5-NHS Ester (Non-PEGylated) | PEGylated Cy5 Derivative | Reference |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~107,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | ~0.07 (for a similar derivative) | [1] |

| Aqueous Solubility | Limited, soluble in organic solvents (DMSO, DMF) | Enhanced aqueous solubility | [1][2] |

| Pharmacokinetic Parameter | Non-PEGylated Dye-Antibody Complex | PEGylated Dye-Antibody Complex | Reference |

| Elimination Profile | First-order elimination | Complex third-order elimination | [4] |

| Serum Concentration | Rapid exponential decrease | Higher initial concentration with a subsequent decline | [4] |

| Circulation Half-life of Nanoparticles | Shorter | Significantly prolonged | [3] |

Experimental Protocols

Protocol 1: Synthesis of NHS-Ester Functionalized PEG-Cy5

This protocol describes a general method for synthesizing an amine-reactive PEG-Cy5 derivative.

Materials:

-

Cy5-amine

-

NHS-PEG-COOH (e.g., NHS-PEG4-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of PEG-COOH: Dissolve NHS-PEG-COOH (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF. Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to activate the carboxylic acid group.

-

Conjugation Reaction: In a separate flask, dissolve Cy5-amine (1 equivalent) and TEA (2 equivalents) in anhydrous DMF. Add the activated NHS-PEG solution dropwise to the Cy5-amine solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight, protected from light. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Evaporate the DMF under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to obtain the pure NHS-ester functionalized PEG-Cy5.

-

Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and HPLC.

Protocol 2: Labeling an Antibody with PEG-Cy5 NHS Ester

This protocol provides a step-by-step guide for conjugating an amine-reactive PEG-Cy5 to an antibody.[][6][7]

Materials:

-

Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

-

NHS-ester functionalized PEG-Cy5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

Procedure:

-

Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris or glycine), exchange it with the reaction buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.

-

Prepare PEG-Cy5 Solution: Immediately before use, dissolve the NHS-ester functionalized PEG-Cy5 in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved PEG-Cy5 to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature, protected from light.

-

Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unconjugated dye and other small molecules by size-exclusion chromatography or dialysis against PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for Cy5). The DOL is the molar ratio of dye to antibody.

Mandatory Visualizations

Caption: Workflow for the synthesis of PEG-Cy5 and subsequent antibody conjugation and characterization.

Caption: The impact of PEG linkers on the in vivo performance of a Cy5-labeled antibody.

Conclusion

The incorporation of PEG linkers is a powerful and versatile strategy for enhancing the performance of Cy5 dyes in a wide range of biological and biomedical applications. By improving aqueous solubility, reducing aggregation, and modifying pharmacokinetic properties, PEGylation enables more robust and reliable results in fluorescence imaging, flow cytometry, and other detection methods. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to harness the full potential of PEG-Cy5 conjugates in their work. Careful consideration of the PEG linker length and conjugation chemistry is essential for optimizing the performance of these valuable fluorescent probes for specific applications in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 for Labeling Primary Amines

This guide provides a comprehensive overview of this compound, a fluorescent labeling reagent. It details its chemical and physical properties, provides protocols for its use in labeling primary amines on biomolecules, and outlines its applications in research and drug development.

Introduction

This compound is a cyanine-based fluorescent dye engineered for robust performance in bioconjugation applications.[1] The molecule incorporates a Cy5 fluorophore, which emits in the far-red region of the spectrum, minimizing autofluorescence from biological samples.[2] A key feature of this reagent is the presence of polyethylene (B3416737) glycol (PEG) linkers. These PEG spacers enhance the hydrophilicity and biocompatibility of the molecule, which can reduce non-specific binding and aggregation when labeling biomolecules in aqueous environments.[1][2] The N-hydroxysuccinimide (NHS) ester group provides a mechanism for covalent attachment to primary amines on molecules such as proteins, peptides, and antibodies.[1][3]

Core Properties and Specifications

A summary of the key chemical and spectroscopic properties of this compound is provided below. These properties are essential for designing and executing labeling experiments.

| Property | Value | Reference |

| Molecular Formula | C₄₅H₆₀ClN₃O₁₀ | [1][4] |

| Molecular Weight | 838.43 g/mol | [1][4] |

| CAS Number | 2107273-28-7 | [1][4] |

| Excitation Maximum (λex) | ~649 nm | [2][5] |

| Emission Maximum (λem) | ~667 nm | [2][5][6] |

| Solubility | Soluble in Methanol, DMSO, DMF | [4][5] |

| Storage Conditions | -20°C, sealed, protected from light and moisture | [4] |

Labeling Chemistry

The fundamental principle behind the use of this compound is the reaction of the NHS ester with a primary amine. This reaction forms a stable amide bond, covalently linking the Cy5 dye to the target molecule. The reaction is pH-dependent, with optimal labeling occurring in a slightly basic environment (pH 8.0-9.0).[3][7]

Experimental Protocols

The following protocols provide a general framework for labeling proteins with this compound. Optimization may be required for specific applications.

-

Protein Solution:

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, PBS) at a concentration of 2-10 mg/mL.[7]

-

Buffers containing primary amines, such as Tris, should be avoided as they will compete in the labeling reaction.[7][8] If necessary, dialyze the protein against an appropriate amine-free buffer.

-

Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer, such as 1 M sodium bicarbonate.[3][7]

-

-

Dye Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[8]

-

Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] Stock solutions of the dye are not recommended due to the hydrolysis of the NHS ester.[8]

-

The following workflow outlines the steps for protein conjugation.

-

Reaction:

-

Add the dissolved dye solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[3] The optimal ratio may need to be determined empirically.

-

Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[7] For less stable proteins, the reaction can be performed on ice for a longer duration.[9]

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[3][7]

-

Elute with an appropriate buffer, such as PBS.

-

Collect the fractions containing the labeled protein. These can often be identified by their color and by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).[7]

-

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically using the Beer-Lambert law.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~650 nm (A₆₅₀).

-

Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

-

The DOL is the molar ratio of the dye to the protein.

An optimal DOL is typically between 2 and 10 for antibodies, though this can vary depending on the protein and the application.[3]

Applications in Research and Drug Development

The properties of this compound make it a versatile tool for a range of applications.

-

Fluorescence Imaging: The far-red emission of Cy5 is ideal for cellular imaging, as it minimizes interference from cellular autofluorescence.

-

Flow Cytometry: Labeled antibodies can be used for the identification and sorting of specific cell populations.

-

Immunoassays: The high sensitivity of fluorescence detection makes this dye suitable for various immunoassay formats.

-

PROTACs: This molecule has been identified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, which can be used in the synthesis of these novel therapeutic agents.[4]

The following diagram illustrates a common application workflow, such as in an immunoassay.

Conclusion

This compound is a valuable reagent for the fluorescent labeling of biomolecules. Its enhanced hydrophilicity and biocompatibility, coupled with the favorable spectral properties of Cy5, make it well-suited for a variety of applications in research and drug development. The protocols outlined in this guide provide a solid foundation for the successful use of this versatile labeling compound.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 6. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5_2107273-28-7_新研博美 [xinyanbm.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. interchim.fr [interchim.fr]

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

This technical guide focuses on a specific, fluorescently-labeled PROTAC linker: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 . This linker incorporates several key features: a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and pharmacokinetic properties, an N-hydroxysuccinimide (NHS) ester for covalent conjugation to a ligand, and a Cy5 fluorescent dye for visualization and quantification.[3] The inclusion of the Cy5 dye allows for direct tracking of the PROTAC in various assays, providing valuable insights into its mechanism of action.

This guide will provide an in-depth overview of the properties of this linker, detailed experimental protocols for its use in PROTAC synthesis and evaluation, and a summary of relevant quantitative data.

Core Concepts and Properties

The this compound linker is designed for the straightforward synthesis of fluorescent PROTACs. Its key components and their functions are:

-

PEG Chains (PEG4 and PEG2): The polyethylene glycol units enhance the hydrophilicity of the PROTAC molecule.[4] This is crucial as many POI and E3 ligase ligands are hydrophobic, and the resulting PROTACs often have high molecular weights, leading to poor solubility and cell permeability. The flexibility of the PEG linker also allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.[2]

-

NHS Ester: The N-hydroxysuccinimide ester is a reactive group that readily forms stable amide bonds with primary and secondary amines on the targeting ligand.[5] This allows for a straightforward and efficient conjugation step in PROTAC synthesis.

-

Cy5 Dye: A far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum around 670 nm.[6] Its fluorescence allows for the use of various detection methods to study the PROTAC's behavior, including cellular imaging, fluorescence polarization, and flow cytometry. The far-red emission minimizes autofluorescence from biological samples.

Data Presentation: Quantitative Analysis of PEGylated PROTACs

The following tables summarize representative quantitative data for PROTACs utilizing PEG linkers. While specific data for a PROTAC constructed with this compound is not publicly available, these tables provide a reference for the expected performance of such a molecule.

Table 1: Degradation Efficiency of PEGylated PROTACs Targeting BRD4

| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC 1 | Pomalidomide | PEG | <1 | >90 | Burkitt's Lymphoma | [7] |

| PROTAC 9 | Phenyl glutarimide | PEG | 0.87 | >90 | MV4-11 | [7] |

| PROTAC 4 | Lenalidomide | PEG | <0.01 | >90 | MV-4-11 | [7] |

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 2: Binding Affinities of PEGylated PROTACs

| PROTAC | Target Protein | E3 Ligase | Linker | Binary Kd (Target) | Binary Kd (E3 Ligase) | Ternary Complex Kd | Reference |

| MZ1 | BRD4 | VHL | PEG | 18 nM | 26 nM | 4.5 nM | [8] |

| ARV-771 | BRD4 | VHL | PEG | 2.5 nM | 1.8 µM | 25 nM | [8] |

Kd: Dissociation constant.

Table 3: Pharmacokinetic Properties of a PEGylated PROTAC

| PROTAC | Administration | t1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| B1-PEG | Oral | 4.67 | 123.4 | 876.5 | 84.8 | [9] |

t1/2: Half-life; Cmax: Maximum concentration; AUC: Area under the curve.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of a fluorescent PROTAC using the this compound linker.

Protocol 1: Synthesis of a Fluorescent PROTAC

This protocol describes the conjugation of the this compound linker to a hypothetical POI ligand containing a primary amine.

Materials:

-

POI ligand with a primary amine

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

HPLC-grade water and acetonitrile

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolution: Dissolve the POI ligand in anhydrous DMF.

-

Linker Addition: Add a 1.2 molar equivalent of this compound to the solution.

-

Base Addition: Add 3 molar equivalents of DIPEA to the reaction mixture to act as a base.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours, protected from light.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA.

-

Lyophilization: Lyophilize the fractions containing the pure fluorescent PROTAC to obtain a solid product.

-

Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the quantification of POI degradation in cells treated with the fluorescent PROTAC.[1]

Materials:

-

Cell line expressing the POI (e.g., MCF7, A549)

-

Fluorescent PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies against the POI and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.[1]

-

Treatment: Treat cells with varying concentrations of the fluorescent PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours). Include a vehicle control (DMSO).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[10]

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[10]

-

Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using an ECL substrate and an imaging system.[1]

-

Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10]

Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This protocol describes a biophysical assay to measure the binding and formation of the ternary complex (POI-PROTAC-E3 ligase) using the intrinsic fluorescence of the Cy5-labeled PROTAC.[11]

Materials:

-

Purified recombinant POI

-

Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

Fluorescent PROTAC

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

-

384-well black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the POI and E3 ligase in the assay buffer.

-

Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent PROTAC (typically at or below its Kd for the POI).

-

Titration: Add increasing concentrations of the POI to the wells containing the fluorescent PROTAC and a fixed, saturating concentration of the E3 ligase.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence polarization on a plate reader.

-

Data Analysis: Plot the change in millipolarization (mP) as a function of POI concentration. Fit the data to a suitable binding model to determine the apparent Kd for ternary complex formation.

Protocol 4: Live-Cell Imaging of PROTAC Localization and Target Engagement

This protocol outlines how to visualize the cellular uptake and localization of the fluorescent PROTAC.[12]

Materials:

-

Cells cultured on glass-bottom imaging dishes

-

Fluorescent PROTAC

-

Live-cell imaging medium

-

Confocal microscope with environmental control (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Plate cells on imaging dishes and allow them to adhere.

-

Treatment: Replace the culture medium with live-cell imaging medium containing the desired concentration of the fluorescent PROTAC.

-

Incubation: Incubate the cells for a specified time to allow for PROTAC uptake.

-

Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters for Cy5 (e.g., 633 nm excitation, 650-750 nm emission).

-

Analysis: Analyze the images to determine the subcellular localization of the fluorescent PROTAC. Co-localization with fluorescently tagged POI or E3 ligase can provide evidence of target engagement.[12]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Biocompatibility of PEGylated Cy5 Dyes in Live-Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyanine (B1664457) dye Cy5 is a widely utilized fluorescent probe in live-cell imaging due to its far-red emission, which minimizes cellular autofluorescence. However, concerns regarding its biocompatibility, particularly cytotoxicity and phototoxicity, persist. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a promising strategy to enhance the biocompatibility and performance of Cy5 dyes. This technical guide provides a comprehensive overview of the biocompatibility of PEGylated Cy5 dyes, detailing their effects on cellular viability, mechanisms of toxicity, and experimental protocols for their assessment.

Introduction: The Role of Cy5 in Live-Cell Imaging

Cyanine5 (Cy5) is a fluorescent dye that absorbs light in the red region of the spectrum (around 650 nm) and emits in the far-red region (around 670 nm). This property is highly advantageous for live-cell imaging as it reduces the background fluorescence naturally emitted by cells, leading to a better signal-to-noise ratio. Cy5 can be chemically modified to attach to various biomolecules, such as proteins and nucleic acids, enabling the visualization of specific cellular components and processes in real-time.

Despite its utility, the application of Cy5 in long-term live-cell imaging can be limited by its potential to cause cellular damage through cytotoxicity and phototoxicity.

The Impact of PEGylation on Cy5 Biocompatibility

PEGylation involves the attachment of PEG chains to the Cy5 molecule. This modification has been shown to significantly improve the biocompatibility of various nanoparticles and dyes. For Cy5, PEGylation offers several key advantages:

-

Increased Water Solubility: Cy5 is inherently hydrophobic, which can lead to aggregation in aqueous environments and non-specific binding within cells. PEGylation increases its hydrophilicity, improving its solubility and reducing aggregation.

-

Altered Cellular Uptake: PEGylation can influence the mechanism and efficiency of cellular uptake. Studies on PEGylated nanoparticles have shown that PEGylation can either increase or decrease uptake depending on the cell type, PEG chain length, and other factors.[1]

-

Improved Pharmacokinetics: In in vivo applications, PEGylation can increase the circulation half-life of the dye by reducing clearance by the reticuloendothelial system.[2]

Mechanisms of Toxicity

The toxicity associated with Cy5 dyes in live-cell imaging can be categorized into two main types:

Cytotoxicity

Cytotoxicity refers to the inherent toxicity of the dye molecule to cells, even in the absence of light. This can be caused by the chemical structure of the dye interfering with cellular processes. While PEGylation is generally considered to reduce cytotoxicity, high concentrations of any foreign molecule can still elicit a toxic response.

Phototoxicity

Phototoxicity is a major concern in fluorescence microscopy and occurs when the fluorescent molecule, upon excitation by light, generates reactive oxygen species (ROS). These highly reactive molecules, such as singlet oxygen and superoxide (B77818) radicals, can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. Cy5 is known to generate ROS upon photoexcitation.

The generation of ROS can trigger downstream signaling pathways leading to apoptosis (programmed cell death).

Data Presentation: Quantitative Analysis of Biocompatibility

While direct comparative studies on the cytotoxicity of PEGylated versus non-PEGylated Cy5 are limited, the following tables summarize relevant quantitative data from studies on PEGylated cyanine dyes and nanoparticles.

Table 1: Cytotoxicity of PEGylated Heptamethine Cyanine Dye (BrCY7) in Pancreatic Cancer Cells [1]

| Cell Line | IC50 (µM) |

| PANC-1 CT | 2.15 |

| PANC-1 pH selected | 2.87 |

Note: This data is for a brominated heptamethine cyanine dye (BrCY7) loaded into PEG-PLGA nanoparticles and may not be directly representative of all PEGylated Cy5 dyes.

Table 2: Cellular Uptake of Cy5-Labeled DNA Nanostructures with and without PEGylation [3]

| Cell Line | Nanostructure | Relative Mean Fluorescence Intensity (MFI) |

| RAW 264.7 | Bare I-Cy5 disks | ~1 |

| RAW 264.7 | K10-PEG 1K coated I-Cy5 disks | ~10 |

| RAW 264.7 | K10-PEG 5K coated I-Cy5 disks | ~5 |

| HeLa | Bare I-Cy5 disks | ~1 |

| HeLa | K10-PEG 1K coated I-Cy5 disks | ~1.5 |

| HeLa | K10-PEG 5K coated I-Cy5 disks | ~1.2 |

Note: This table illustrates the effect of PEGylation on the cellular uptake of Cy5-labeled DNA nanostructures in different cell lines. The relative MFI is compared to untreated cells.

Experimental Protocols for Biocompatibility Assessment

To rigorously evaluate the biocompatibility of PEGylated Cy5 dyes, a series of standardized in vitro assays should be performed.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the PEGylated Cy5 dye. Include untreated cells as a control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.

-

Incubation: Incubate at 37°C for 3-4 hours.

-

Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the PEGylated Cy5 dye under imaging conditions (with light exposure to assess phototoxicity) or in the dark (to assess cytotoxicity).

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Caspase-3/7 Activation Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a substrate for caspase-3/7 that is conjugated to a fluorescent reporter molecule. Cleavage of the substrate by active caspases releases the fluorophore, resulting in a measurable increase in fluorescence.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the PEGylated Cy5 dye under conditions that may induce apoptosis (e.g., prolonged light exposure).

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate at room temperature for a specified time according to the manufacturer's instructions.

-

Signal Detection: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to caspase-3/7 activity.

Mandatory Visualization: Signaling Pathways and Workflows

ROS-Induced Apoptosis Signaling Pathway

Photoexcitation of Cy5 can lead to the generation of ROS, which can initiate a cascade of events leading to apoptosis. The diagram below illustrates the key signaling pathways involved.

Experimental Workflow for Biocompatibility Assessment

The following diagram outlines a typical experimental workflow for assessing the biocompatibility of PEGylated Cy5 dyes.

Conclusion and Future Directions

PEGylation is a valuable strategy for improving the biocompatibility of Cy5 dyes for live-cell imaging applications. By increasing water solubility, reducing cytotoxicity, and altering cellular uptake, PEGylated Cy5 offers significant advantages over its non-PEGylated counterpart. However, a thorough evaluation of biocompatibility, including both cytotoxicity and phototoxicity, is crucial for any new PEGylated Cy5 conjugate.

Future research should focus on systematic studies that directly compare the biocompatibility of PEGylated and non-PEGylated Cy5 dyes under various live-cell imaging conditions. Investigating the influence of PEG chain length and architecture on biocompatibility will further aid in the rational design of next-generation fluorescent probes with enhanced performance and minimal cellular perturbation.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of antibodies with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent dye ideal for a variety of immunoassays. Cyanine 5 (Cy5) is a bright, photostable, far-red fluorescent dye with an emission maximum around 670 nm, making it suitable for applications such as flow cytometry, immunofluorescence microscopy, and in vivo imaging.[1] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[1] The integrated polyethylene (B3416737) glycol (PEG) linkers (PEG4 and PEG2) in the this compound molecule enhance its hydrophilicity, which can improve the solubility of the resulting conjugate and reduce non-specific binding and steric hindrance.[2]

This protocol details the necessary materials, reagents, and step-by-step procedures for achieving efficient and reproducible antibody conjugation.

Materials and Reagents

| Material/Reagent | Specifications | Storage |

| Antibody | Purified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS).[1][3] | 4°C or -20°C |

| This compound | Amine-reactive succinimidyl ester. | < -15°C, desiccated, protected from light.[1][4] |

| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | High-purity, anhydrous.[1][3][5] | Room temperature, desiccated. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[6] Other options include 0.1 M phosphate (B84403) buffer, pH 7.2-7.4, with pH adjusted to 8.0-9.0 for the reaction.[1] | Room temperature. |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[1][7] | Room temperature. |

| Purification Column | Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or equivalent size exclusion chromatography column.[1][4] | Room temperature. |

| Collection Tubes | 1.5 mL microcentrifuge tubes. | Room temperature. |

Experimental Protocols

Antibody Preparation

It is crucial to ensure the antibody is in an appropriate buffer free of primary amines, which would compete with the labeling reaction.[7]

-

Buffer Exchange: If the antibody is in a buffer containing Tris, glycine, or ammonium (B1175870) salts, it must be exchanged into an amine-free buffer like phosphate-buffered saline (PBS), pH 7.2-7.4.[8] This can be achieved through dialysis or by using a spin desalting column.

-

Concentration: The antibody concentration should be at least 2 mg/mL for optimal labeling efficiency.[3][8] If necessary, concentrate the antibody using an appropriate centrifugal filter device.

Preparation of Reagents

-

Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5): To prepare, dissolve 8.4 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 8.3-8.5 using 1 M NaOH. Bring the final volume to 100 mL with deionized water.[1]

-

Dye Stock Solution (10 mg/mL): Immediately before use, allow the vial of this compound to warm to room temperature. Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[3][4][5] For example, add 100 µL of DMSO to 1 mg of the dye. Vortex briefly to ensure complete dissolution. This solution should be used promptly as NHS esters are susceptible to hydrolysis.[6]

Antibody Labeling Reaction

The efficiency of the labeling reaction is dependent on the pH and the molar ratio of dye to antibody.

-

pH Adjustment: For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[1] To achieve this, add 1/10th the volume of 1 M sodium bicarbonate buffer (pH 8.5-9.5) to your antibody solution. For instance, add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution.[1]

-

Molar Ratio Calculation: The optimal molar ratio of dye to antibody can vary. A common starting point is a 10:1 to 20:1 molar ratio.[1][4]

-

Volume of Dye Stock to Add (µL) = (Molar Ratio of Dye:Ab) * (Ab Concentration (mg/mL) / Ab Molecular Weight ( g/mol )) * (Dye Stock Concentration (mg/mL) / Dye Molecular Weight ( g/mol ))⁻¹ * Ab Volume (µL)

-

| Parameter | Typical Value |

| Antibody (IgG) Molecular Weight | ~150,000 g/mol [4] |

| This compound Molecular Weight | 838.43 g/mol [9] |

| Recommended Molar Ratio | 5:1 to 20:1[4][8] |

-

Reaction Incubation: Add the calculated volume of the dye stock solution to the pH-adjusted antibody solution. Mix gently by pipetting. Incubate the reaction for 1 hour at room temperature, protected from light.[4][7]

Quenching the Reaction

To stop the labeling reaction, add a quenching reagent that contains primary amines to react with any remaining NHS ester.

-

Add 1/10th the volume of 1 M Tris-HCl, pH 8.0, to the reaction mixture.

-

Incubate for 15-30 minutes at room temperature.[7]

Purification of the Labeled Antibody

Purification is essential to remove unconjugated dye and quenching reagent, which can interfere with downstream applications and calculations.[10]

-

Spin Desalting Column: This is a rapid and efficient method for purification.

-

Equilibrate the spin column according to the manufacturer's instructions, typically by centrifuging to remove the storage buffer.

-

Load the entire quenched reaction mixture onto the center of the resin bed.

-

Centrifuge the column to collect the purified, labeled antibody. The smaller, unconjugated dye molecules will be retained in the column resin.[7][11]

-

Characterization of the Labeled Antibody

Degree of Labeling (DOL) Calculation

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[12] It is determined spectrophotometrically.

-

Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, which is approximately 650 nm (A₆₅₀).

-

Calculate the DOL using the following formula:

DOL = (A₆₅₀ / ε_dye) / ((A₂₈₀ - (A₆₅₀ * CF₂₈₀)) / ε_protein)

Where:

-

A₆₅₀ is the absorbance of the conjugate at 650 nm.

-

ε_dye is the molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy5, this is approximately 0.05.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[13]

-

An optimal DOL for most applications is between 2 and 10.[13][14]

| Parameter | Value |

| Cy5 ε_max (at ~650 nm) | ~250,000 M⁻¹cm⁻¹[15] |

| IgG ε_max (at 280 nm) | ~210,000 M⁻¹cm⁻¹[13] |

| Cy5 Correction Factor (CF₂₈₀) | ~0.05 |

| Optimal DOL Range | 2 - 10[13][14] |

Storage of Labeled Antibody

Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a carrier protein such as bovine serum albumin (BSA) to a final concentration of 0.1% and a preservative like sodium azide (B81097) to 0.02-0.05%.[11] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][11]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low DOL | - Antibody buffer contains primary amines. - Incorrect pH of the reaction buffer. - Inactive NHS ester due to hydrolysis. - Low antibody concentration. | - Perform buffer exchange into an amine-free buffer. - Ensure the reaction pH is between 8.0 and 9.0.[3] - Prepare fresh dye stock solution immediately before use.[8] - Concentrate the antibody to at least 2 mg/mL.[8] |

| High DOL (potential for quenching) | - Molar ratio of dye to antibody is too high. | - Reduce the molar excess of the dye in the labeling reaction.[3] |

| Precipitation of antibody after labeling | - Over-labeling can decrease protein solubility. | - Decrease the molar ratio of dye to antibody. |

| High background in assays | - Incomplete removal of unconjugated dye. - Non-specific binding of the conjugate. | - Repeat the purification step.[3] - The PEG linker should minimize this, but consider using appropriate blocking buffers in your assay. |

Visualized Experimental Workflow

Caption: Workflow for labeling antibodies with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. furthlab.xyz [furthlab.xyz]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Degree of labeling (DOL) step by step [abberior.rocks]

- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 14. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 15. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a versatile, amine-reactive fluorescent dye designed for the covalent labeling of biomolecules.[1] This cyanine-based dye features a Cy5 fluorophore, which emits in the far-red spectrum, minimizing autofluorescence from biological samples.[2] The molecule is engineered with polyethylene (B3416737) glycol (PEG) linkers, enhancing its water solubility and biocompatibility, which can reduce non-specific binding in biological applications.[1][3] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[4][5] These characteristics make this compound an excellent candidate for various applications, including flow cytometry, where it can be used for cell surface and intracellular protein labeling.[1][2][6]

Principle of Amine-Reactive Labeling in Flow Cytometry

The fundamental principle behind using this compound in flow cytometry lies in its ability to covalently attach to primary amine groups present on proteins.[4][5]

-

Cell Surface Staining: When incubated with live cells, the dye will primarily label proteins on the cell surface. This allows for the analysis of the total protein content on the cell surface or for tracking cell populations.

-

Live/Dead Discrimination: Due to its membrane-impermeant nature, this dye can also be used for viability staining. Live cells with intact membranes will show minimal fluorescence, while dead cells with compromised membranes will allow the dye to enter and react with abundant intracellular proteins, resulting in a bright fluorescent signal.[1][7][8][9] This labeling is stable and withstands fixation and permeabilization, making it ideal for multicolor experiments involving intracellular targets.[1][4][7][9]

-

Intracellular Staining: Following fixation and permeabilization, the dye can access and label intracellular proteins, providing a measure of total protein content within the cell.

Data Presentation

Physicochemical and Spectral Properties

| Property | Value |

| Molecular Weight | 838.43 g/mol |

| Molecular Formula | C₄₅H₆₀ClN₃O₁₀ |

| Excitation Maximum (λex) | ~649 nm[8] |

| Emission Maximum (λem) | ~667 nm[8] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |

| Reactivity | Primary Amines |

| Solubility | Enhanced aqueous solubility due to PEG linkers[3] |